Desloratadine impurity 4
Description
Significance of Pharmaceutical Impurity Research in Active Pharmaceutical Ingredients (APIs)
The investigation of pharmaceutical impurities is a cornerstone of modern pharmaceutical science and regulatory oversight. Impurities are undesired chemical substances that can be present in APIs or finished drug products, potentially arising from manufacturing processes, degradation of the drug substance, or interaction with excipients. veeprho.comveeprho.comsigmaaldrich.com The presence of these impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of a pharmaceutical product. veeprho.compharmaffiliates.com
Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines that necessitate the identification, quantification, and control of impurities. veeprho.comlgcstandards.com This rigorous scrutiny ensures patient safety by mitigating potential toxicological risks, including genotoxicity, that some impurities may pose. lgcstandards.com Furthermore, impurity profiling is integral to optimizing and controlling the manufacturing process, leading to higher quality, more consistent, and cost-effective production of APIs. pharmaffiliates.com It also plays a vital role in the validation of analytical methods designed to ensure the purity and quality of the final drug product. veeprho.com
Overview of Desloratadine (B1670295) and its Related Substances
Desloratadine is a second-generation antihistamine used for the relief of allergy symptoms. tlcstandards.comcymitquimica.com It is the primary active metabolite of loratadine (B1675096) and functions as a selective H1-receptor inverse agonist. tlcstandards.comchemicalbook.com As a tricyclic amine, Desloratadine's synthesis and formulation are processes where various related substances, or impurities, can emerge. pharmaffiliates.com
The specific compound of interest, Desloratadine Impurity 4 , has been identified through various analytical and chemical sourcing databases. While nomenclature can vary, it is most consistently identified by the following chemical properties:
| Identifier | Value |
| Chemical Name | 8-Dechloro-7-chloro-N-methyl Desloratadine pharmaffiliates.comlgcstandards.comcymitquimica.com |
| CAS Number | 1346600-30-3 pharmaffiliates.comlgcstandards.comtlcstandards.comchemicalbook.comcymitquimica.comchemicalbook.com |
| Molecular Formula | C₂₀H₂₁ClN₂ pharmaffiliates.comlgcstandards.comtlcstandards.com |
| Molecular Weight | ~324.85 g/mol pharmaffiliates.comlgcstandards.com |
It is crucial to distinguish this compound from other known related substances of Desloratadine. Research and quality control processes must account for a range of potential impurities, each with a unique chemical structure and potential impact. Other notable impurities include:
| Impurity Name | CAS Number | Molecular Formula |
| Desloratadine Impurity A | 298220-99-2 | C₁₉H₂₀ClFN₂ pharmaffiliates.com |
| Desloratadine Impurity B (Iso Desloratadine) | 183198-49-4 | C₁₉H₁₉ClN₂ veeprho.compharmaffiliates.com |
| Desloratadine Impurity C (Loratadine) | 79794-75-5 | C₂₂H₂₃ClN₂O₂ pharmaffiliates.com |
| N-Formyl Desloratadine | 117810-61-4 | C₂₀H₁₉ClN₂O veeprho.comsigmaaldrich.com |
| Desloratadine Pyridine N-oxide | 169253-26-3 | Not specified chemenu.com |
Scope and Objectives of Academic Research on this compound
Academic and industrial research on this compound is primarily focused on its role as a reference standard for analytical purposes. The core objectives of this research include:
Analytical Method Development and Validation: The availability of highly characterized this compound is essential for developing and validating robust analytical methods, such as High-Performance Liquid Chromatography (HPLC). synzeal.com These methods are designed to accurately separate, detect, and quantify this specific impurity within the Desloratadine API and its formulated products.
Quality Control: Research supports the use of this impurity as a benchmark in routine quality control testing of Desloratadine. By comparing the impurity profile of a production batch against this certified reference material, pharmaceutical manufacturers can ensure that levels of this compound remain below the safety thresholds established by regulatory agencies.
Impurity Profiling and Stability Studies: The impurity standard is used in comprehensive impurity profiling to identify and characterize the substances that may form during the synthesis and storage of Desloratadine. This includes its use in forced degradation studies, which help to understand the stability of the drug substance under various stress conditions like heat, light, and humidity. synzeal.com
Regulatory Compliance: The synthesis and characterization of impurities like this compound are critical for regulatory submissions, such as Abbreviated New Drug Applications (ANDAs). veeprho.com Detailed information on impurity identification and control strategies is a mandatory component of these filings.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H22N2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-piperidin-4-ylidene-4-azatricyclo[10.4.0.03,8]hexadeca-1(16),3(8),4,6,12,14-hexaene |
InChI |
InChI=1S/C20H22N2/c1-2-9-18-15(5-1)6-3-7-17-8-4-12-22-20(17)19(18)16-10-13-21-14-11-16/h1-2,4-5,8-9,12,21H,3,6-7,10-11,13-14H2 |
InChI Key |
JFWFZZRPQMIMFD-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(=C3CCNCC3)C4=CC=CC=C4C1)N=CC=C2 |
Canonical SMILES |
C1CC2=C(C(=C3CCNCC3)C4=CC=CC=C4C1)N=CC=C2 |
Origin of Product |
United States |
Classification and Theoretical Frameworks of Desloratadine Impurities
Categories of Pharmaceutical Impurities Relevant to Desloratadine (B1670295) Synthesis and Formulation
Impurities in pharmaceuticals are broadly categorized based on their origin. moravek.comgmpinsiders.com In the context of Desloratadine, these can be classified as process-related impurities, degradation products, and excipient-related impurities. moravek.comnih.gov Each category presents unique challenges for detection, control, and qualification.
Process-Related Impurities
Process-related impurities are substances that arise during the manufacturing process of the drug substance itself. synthinkchemicals.com These can include unreacted starting materials, intermediates, by-products from unintended side reactions, reagents, and catalysts. moravek.comnih.govpharmastate.academy The synthesis of Desloratadine, which is often produced through the hydrolysis of its parent compound, Loratadine (B1675096), can introduce several potential process-related impurities. google.com
The manufacturing process is a primary source of impurities due to the multiple chemical synthesis steps, the potential for side reactions, and the use of various solvents and catalysts. raps.org For instance, the quality of the Loratadine starting material significantly influences the impurity profile of the final Desloratadine product. google.com Inadequate control over reaction conditions can lead to the formation of by-products that may be difficult to remove in subsequent purification steps. acs.org The European Pharmacopoeia (Ph. Eur.) monograph for Desloratadine specifies limits for identified impurities, such as Impurity A and Impurity B, which are examples of process-related impurities that must be controlled. scribd.com
Table 1: Examples of Process-Related Impurities in Desloratadine
| Impurity Name | Chemical Name | Origin |
|---|---|---|
| Desloratadine EP Impurity A | 8-Chloro-11-(4-fluoro-piperidin-4-ylidene)-6,11-dihydro-5H-benzo gmpinsiders.comnih.govcyclohepta[1,2-b]pyridine | Process-related |
Degradation Products
Degradation products are impurities that form when the drug substance or drug product undergoes chemical changes over time due to exposure to environmental factors like heat, light, moisture, or reactive species. synthinkchemicals.com Stability testing under stressed conditions is crucial for identifying potential degradation pathways. nih.gov
Desloratadine has been shown to be susceptible to degradation, particularly through oxidation and in the presence of certain excipients. nih.govgoogle.com A major and well-documented degradation product is N-formyl desloratadine . google.comgoogle.comsynzeal.com This impurity can form due to interaction with reactive excipients or certain storage conditions, leading to discoloration and compromising the stability of the final dosage form. google.comgoogle.com Studies have shown that Desloratadine degrades significantly under oxidative and thermal stress, while it remains relatively stable under acidic, basic, hydrolytic, and photolytic conditions. nih.gov The formation of N-formyl desloratadine is a critical quality attribute that is carefully controlled in stable oral formulations. google.comgoogle.com
Other potential degradation products can include deschloro desloratadine and dehydrodesloratadine , which may arise from different degradation pathways. The identification and control of these products are essential for ensuring the product's shelf-life and efficacy. google.com
Excipient-Related Impurities and Adducts
Excipients, while often considered inert, can be a source of impurities or can react with the active pharmaceutical ingredient. synthinkchemicals.comresearchgate.net These impurities can be residual chemicals from the excipient manufacturing process or degradation products of the excipients themselves. nih.gov Common reactive impurities found in excipients include reducing sugars, aldehydes (like formaldehyde (B43269) and formic acid), and peroxides. nih.govresearchgate.net
In the case of Desloratadine, interactions with certain excipients are known to cause instability. For example, acidic excipients can lead to the decomposition of Desloratadine. google.com Lactose (B1674315), a common filler, has been identified as a reactive excipient that can promote the formation of N-formyl desloratadine. google.com This has led to the development of formulations that avoid such reactive excipients or include stabilizers. google.comgoogle.com A Chinese patent describes a lactose impurity adduct of Desloratadine, highlighting the importance of screening for drug-excipient compatibility. google.com Similarly, impurities in starch or the formation of acetylformoin derivatives from excipient degradation could potentially interact with the API. A thorough understanding of the impurity profile of each excipient is necessary to prevent the formation of these adducts. nih.gov
Impurity Profiling Concepts and Methodologies
Impurity profiling is a cornerstone of modern pharmaceutical development and quality control, mandated by regulatory agencies worldwide, including the FDA and EMA. nih.govbiomedres.us
Definition and Scope of Impurity Profiling
Impurity profiling is the systematic process of identifying, structurally characterizing, and quantifying the impurities present in a drug substance or final drug product. biomedres.usnumberanalytics.com The scope of impurity profiling encompasses the entire lifecycle of a drug, from early development through to commercial manufacturing. researchgate.net It involves a comprehensive evaluation of all potential sources of impurities, including those from raw materials, the synthesis process, degradation, and formulation. numberanalytics.comlongdom.org This process is essential for establishing a complete picture of the purity of the pharmaceutical product. researchgate.net
The process requires the use of a wide array of analytical techniques to detect and measure impurities, often at very low levels. nih.gov These methods must be validated to ensure they are accurate, precise, and reliable for their intended purpose. globalpharmatek.com
Importance in Pharmaceutical Development and Quality Control
The importance of impurity profiling in pharmaceutical development and quality control cannot be overstated. Its primary role is to ensure the safety, quality, and efficacy of the final medicinal product. numberanalytics.comglobalpharmatek.com
Key aspects of its importance include:
Safety Assurance: Some impurities can be toxic, mutagenic, or carcinogenic, even at trace levels. biomedres.us Impurity profiling is critical for identifying and controlling these harmful substances to protect patient health. longdom.org
Regulatory Compliance: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines (e.g., ICH Q3A/B) that set thresholds for reporting, identifying, and qualifying impurities. numberanalytics.com Comprehensive impurity profiling data is a mandatory component of any new drug application. nih.govglobalpharmatek.com
Process Optimization: By identifying the source and formation mechanisms of impurities, manufacturers can optimize the synthetic route and manufacturing process to minimize their formation. researchgate.netglobalpharmatek.com This leads to a more robust and consistent manufacturing process.
Stability and Shelf-Life Determination: Impurity profiling helps in identifying potential degradation pathways and products. globalpharmatek.com This knowledge is crucial for establishing appropriate storage conditions and defining the shelf-life of the drug product. longdom.org
Synthesis and Derivatization of Desloratadine Impurity 4 Reference Standards
Strategies for Targeted Synthesis of Desloratadine (B1670295) Impurity 4 Analogues
The targeted synthesis of Desloratadine Impurity 4 and its analogues is essential for their use as reference standards in analytical methods. These standards are crucial for method development, validation, and routine quality control of Desloratadine drug substances and products.
Chemical Synthesis Pathways for Defined Impurities
The synthesis of Desloratadine impurities often involves multi-step processes starting from commercially available materials or key intermediates of the Desloratadine synthesis. For instance, a known pathway to Desloratadine itself involves the hydrolysis of Loratadine (B1675096) under basic conditions. google.compatsnap.comgoogle.com Variations in reaction conditions or the presence of specific reagents can lead to the formation of different impurities.
One patented method for a Desloratadine impurity involves the reaction of Desloratadine with lactose (B1674315) in the presence of a weak base, such as sodium bicarbonate, at elevated temperatures (65-100°C). google.com The reaction is typically carried out in a solvent like dimethylformamide (DMF). google.com Another approach involves the reaction of N-methyl-4-chloropiperidine with magnesium to form a Grignard reagent, which is then reacted with a bromo-impurity. unifiedpatents.com
The synthesis of a specific isomer, Desloratadine EP Impurity B, involves the chemical transformation of Desloratadine. veeprho.compharmaffiliates.comsimsonpharma.comsynzeal.com This impurity is chemically defined as 8-chloro-6,11-dihydro-11-(1,2,3,6-tetrahydro-4-pyridinyl)-5H-benzo unifiedpatents.comchemicalbook.comcyclohepta[1,2-b]pyridine. pharmaffiliates.comsynzeal.com
The table below summarizes a general synthetic approach for a Desloratadine impurity formed from the reaction of Desloratadine with lactose. google.com
Table 1: Synthesis of a Desloratadine-Lactose Impurity
| Step | Description | Reagents and Conditions |
|---|---|---|
| 1 | Reaction | Desloratadine, Lactose, Sodium Bicarbonate, DMF, 65-100°C, 2-4 hours |
| 2 | Work-up | Cooling to 5-10°C, addition of pure water |
| 3 | Extraction | Organic solvents (e.g., ethyl acetate, isopropanol, n-butanol), addition of NaCl to the aqueous layer |
Synthesis of Isotopic Impurity Standards for Quantitative Analysis (e.g., deuterated analogues)
Isotopically labeled standards, such as deuterated analogues, are invaluable for quantitative analysis, particularly in bioanalytical methods using mass spectrometry. These standards serve as internal standards, correcting for variations in sample preparation and instrument response.
The synthesis of deuterated Desloratadine impurities involves incorporating deuterium (B1214612) atoms into the molecule. For example, a deuterated analogue of a Desloratadine metabolite, 3-Hydroxy Desloratadine-d4, is available for research purposes. synzeal.com Similarly, N-nitroso-Desloratadine-d4 has been used as an internal standard in the quantification of the corresponding nitrosamine (B1359907) impurity. preprints.org The synthesis of these labeled compounds often requires specialized starting materials and reaction conditions to achieve the desired isotopic enrichment at specific molecular positions. preprints.org
Purification and Isolation Techniques for Synthetic Impurity Standards
After synthesis, crude impurity standards must be purified to a high degree of chemical and isomeric purity. Common techniques employed for the purification of Desloratadine impurities include:
Crystallization and Recrystallization: This is a fundamental technique for purifying solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature and then allowed to cool, leading to the formation of crystals of the purified compound. google.compatsnap.com For example, a crude Desloratadine impurity can be recrystallized from ethyl acetate. google.com A patent describes a purification method for crude Desloratadine involving dissolving it in a mixed solvent system (e.g., acetone-tetrahydrofuran or ketone-ester organic solvents) and allowing it to crystallize. patsnap.com
Column Chromatography: This technique is widely used for the separation and purification of individual components from a mixture. unifiedpatents.com The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase is critical for achieving effective separation. unifiedpatents.com
Extraction: Liquid-liquid extraction is used to separate the desired impurity from byproducts and unreacted starting materials based on their differential solubilities in two immiscible liquid phases. google.com A multi-step extraction process using different organic solvents like ethyl acetate, isopropanol, and n-butanol has been described for a Desloratadine impurity. google.com
The purity of the isolated standard is typically assessed using High-Performance Liquid Chromatography (HPLC). google.com
Structural Characterization of Synthesized Impurity Standards
The definitive identification and structural confirmation of synthesized impurity standards are achieved through a combination of spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity, and stereochemistry of the compound.
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule. This data is crucial for confirming the elemental composition and identifying structural motifs. For example, the mass spectrum of a Desloratadine-lactose impurity showed a molecular ion peak (m/z) at 635.2363. google.com In another study, LC-MS/MS was used to identify and quantify N-nitroso-Desloratadine, with a characteristic MRM transition of m/z 340.1 → 310.1. preprints.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms in the molecule, respectively. chemicalbook.com This allows for the elucidation of the complete chemical structure. For a Desloratadine-lactose impurity, the ¹³C-NMR spectrum showed characteristic signals corresponding to the different carbon atoms in the structure. google.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of a Desloratadine-lactose impurity exhibited characteristic absorption bands at 3386, 2922, 1676, 1644, and 1589 cm⁻¹, corresponding to various functional groups. google.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is often used for quantitative analysis. google.com A Desloratadine-lactose impurity showed a maximum absorption (λmax) at 246.99 nm in methanol (B129727). google.com
Powder X-Ray Diffraction (PXRD): PXRD is used to characterize the crystalline structure of the solid material, providing a unique diffraction pattern for a specific crystalline form. nih.gov
The table below provides an example of the analytical data used for the structural characterization of a synthesized Desloratadine-lactose impurity. google.com
Table 2: Spectroscopic Data for a Desloratadine-Lactose Impurity
| Technique | Observed Data |
|---|---|
| UV (λmax) | 246.99 nm (in Methanol) |
| IR (KBr, cm⁻¹) | 3386, 2922, 1676, 1644, 1589, 1477, 1440, 1424, 830, 785, 632 |
| MS (m/z) | 635.2363 |
Advanced Analytical Methodologies for Desloratadine Impurity 4 Profiling and Quantification
Chromatographic Techniques for Separation and Detection
Chromatographic techniques are fundamental in the analysis of pharmaceutical impurities, providing the necessary separation of the impurity from the main API and other related substances.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development
HPLC and UPLC are the most widely used techniques for the analysis of non-volatile and thermally labile compounds like Desloratadine (B1670295) and its impurities. These methods offer high resolution, sensitivity, and precision.
Reverse-phase HPLC is the predominant mode of chromatography used for the analysis of Desloratadine and its impurities. The optimization of RP-HPLC methods is crucial for achieving adequate separation.
Several studies have focused on developing and validating RP-HPLC methods for the estimation of Desloratadine in pharmaceutical dosage forms. rjptonline.orgasianpubs.org A typical RP-HPLC method involves a C18 column, a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, and UV detection. For instance, a method using a Phenomenex C18 column (250mm x 4.6mm, 5µm) with a mobile phase of methanol (B129727) and water (70:30, v/v) at a flow rate of 1.0 ml/min and detection at 242 nm has been reported. rjptonline.org Another method utilized a mobile phase of acetonitrile, 0.05 M phosphate (B84403) buffer, and methanol (48:45:7 v/v/v) with detection at 247 nm. asianpubs.org
The optimization of such methods involves adjusting parameters like the mobile phase composition, pH, column temperature, and flow rate to achieve the desired resolution between Desloratadine and its impurities, including Impurity 4. A patent describes an HPLC method for detecting impurities in Desloratadine, highlighting the separation of impurities with polarities close to the main peak. google.com
Table 1: Exemplary RP-HPLC Method Parameters for Desloratadine Analysis
| Parameter | Condition 1 rjptonline.org | Condition 2 asianpubs.org |
| Column | Phenomenex C18 (250mm x 4.6mm), 5µm | RP-C18 (250 mm × 4.6 mm i.d., 5 µm) |
| Mobile Phase | Methanol: Water (70:30, v/v) | Acetonitrile: 0.05 M phosphate buffer: Methanol (48:45:7 v/v/v) |
| Flow Rate | 1.0 ml/min | 0.8 mL/min |
| Detection | 242 nm | 247 nm |
| Retention Time | 5.79 min | 3.5 min |
This table is interactive. You can sort and filter the data.
For complex mixtures containing multiple impurities with varying polarities, isocratic elution may not provide adequate separation within a reasonable analysis time. In such cases, gradient elution is employed. A gradient elution strategy involves changing the composition of the mobile phase during the chromatographic run, typically by increasing the proportion of the organic solvent.
A stability-indicating UPLC method was developed for the simultaneous determination of Desloratadine and sodium benzoate (B1203000) in an oral liquid formulation using a gradient elution. nih.gov This method utilized an Acquity BEH C8 column and a gradient mixture of a buffered aqueous phase and an organic phase. nih.gov Another novel stability-indicating gradient RP-UPLC method was developed to determine the purity of Desloratadine in the presence of its impurities and degradation products. nih.gov This method, with a run time of 8 minutes, successfully separated Desloratadine from its five impurities. nih.gov The use of a gradient allows for the effective elution of both polar and non-polar impurities, ensuring a comprehensive impurity profile.
Table 2: Example of a Gradient Elution Program for Desloratadine Impurity Analysis nih.gov
| Time (min) | Solvent A (%) | Solvent B (%) |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 5.0 | 50 | 50 |
| 7.0 | 50 | 50 |
| 8.0 | 95 | 5 |
| 10.0 | 95 | 5 |
This table is interactive. You can sort and filter the data. Solvent A: 0.05 M KH2PO4 and 0.07 M triethylamine, pH 3.0. Solvent B: 50:25:25 v/v/v mixture of acetonitrile, methanol, and water.
Gas Chromatography (GC) Applications in Volatile Impurity Analysis
While HPLC is the primary technique for non-volatile impurities, Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable impurities. Although specific applications of GC for Desloratadine Impurity 4 (N-Formyl Desloratadine) are not extensively documented in the readily available literature, GC-MS has been used to characterize degradation products of Desloratadine under stress conditions. researchgate.net This suggests that if any volatile impurities were to form during the synthesis or degradation of Desloratadine, GC would be a valuable tool for their identification and quantification. The technique separates compounds based on their boiling points and interaction with the stationary phase in a gaseous mobile phase.
Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) for Preliminary Screening
Thin-Layer Chromatography (TLC) and its high-performance version, HPTLC, are valuable tools for the preliminary screening of impurities. These techniques are relatively simple, cost-effective, and can be used to quickly assess the purity of a sample.
Several HPTLC methods have been developed for the determination of Desloratadine in pharmaceutical formulations. researchgate.netresearchgate.net One method utilized a mobile phase of methanol, chloroform, toluene, and ammonia (B1221849) (5.0:5.0:1.0:0.3 v/v/v/v) on a silica (B1680970) gel 60F254 plate with densitometric analysis at 254 nm. researchgate.net Another method employed a mobile phase of methanol: n-butanol: water: toluene: glacial acetic acid (2:3:1:2:0.1 v/v) for the analysis of Desloratadine in its tablet dosage form. researchgate.net These methods can be adapted for the semi-quantitative estimation of Impurity 4 and other impurities, providing a rapid check before employing more sophisticated techniques like HPLC or UPLC.
Spectroscopic and Hyphenated Techniques for Impurity Identification and Structural Elucidation
While chromatographic techniques are excellent for separation and quantification, spectroscopic and hyphenated techniques are indispensable for the definitive identification and structural elucidation of impurities.
For the structural confirmation of impurities like this compound, a combination of spectroscopic techniques is often employed. A patent for a Desloratadine impurity compound provides details on the use of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet (UV) spectroscopy for its characterization. google.com
Mass spectrometry, particularly when coupled with a chromatographic system (LC-MS or GC-MS), is a powerful tool for impurity identification. It provides information about the molecular weight and fragmentation pattern of the impurity, which is crucial for deducing its structure. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of the elemental composition of the impurity.
NMR spectroscopy provides detailed information about the chemical environment of the atoms within a molecule, allowing for the unambiguous determination of its structure. Although a destructive technique, it is often considered the gold standard for structural elucidation. semanticscholar.org
Table 3: Spectroscopic Data for a Desloratadine Impurity google.com
| Technique | Observation |
| Mass Spectrometry (MS) | Provides molecular weight and fragmentation pattern. |
| Nuclear Magnetic Resonance (NMR) | ¹H NMR and ¹³C NMR spectra provide detailed structural information. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. |
| Ultraviolet (UV) Spectroscopy | Determines the wavelength of maximum absorbance. |
This table is interactive. You can sort and filter the data.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Information
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of pharmaceutical impurities due to its exceptional sensitivity and specificity. For the analysis of Desloratadine and its related compounds, including impurity 4, LC-MS/MS methods are frequently developed. nih.govsynzeal.com These methods typically employ a reverse-phase column, such as a C18, for chromatographic separation, followed by detection using a triple quadrupole mass spectrometer. ijpbs.com
In a typical LC-MS/MS analysis, the system operates in a positive ion mode with an electrospray ionization (ESI) source. The identification and quantification are achieved using Multiple Reaction Monitoring (MRM), which involves monitoring a specific precursor-to-product ion transition. For Desloratadine, the transition m/z 311.1 → 259.2 is commonly used. ijpbs.com For this compound (N-Methyl Desloratadine), a similar fragmentation pattern would be expected, with a precursor ion corresponding to its molecular weight (m/z 325.1) and a characteristic product ion. The high specificity of MRM allows for the detection of trace-level impurities even in the presence of high concentrations of the API. synzeal.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for impurity profiling. While less common for compounds like Desloratadine due to their relatively low volatility, GC-MS can be a valuable tool, particularly after derivatization to increase volatility. A study on the degradation of Desloratadine utilized GC-MS to characterize the resulting products, demonstrating its applicability in identifying related substances. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities. While techniques like MS provide mass information, NMR provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) within the molecule, allowing for definitive structural assignment.
For this compound, ¹H NMR and ¹³C NMR spectra would be used to confirm its identity as N-Methyl Desloratadine. The key differentiating feature in the ¹H NMR spectrum, when compared to Desloratadine, would be the presence of a singlet corresponding to the N-methyl group protons. klivon.com The chemical shifts and coupling constants of the aromatic and aliphatic protons would further confirm the integrity of the tricyclic ring system and the piperidinylidene moiety. Reference standard suppliers for Loratadine (B1675096) EP Impurity G (N-Methyl Desloratadine) confirm the use of ¹H-NMR (at frequencies of 400 MHz and 500 MHz) for its characterization, underscoring its importance for structural confirmation. klivon.com Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to resolve complex spectral regions and definitively assign all proton and carbon signals, leaving no ambiguity in the structure of the impurity.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound would be compared against the spectrum of pure Desloratadine to identify structural differences.
The FT-IR spectrum of Desloratadine exhibits characteristic peaks, including N-H stretching and bending vibrations of the secondary amine in the piperidine (B6355638) ring. pharmaffiliates.com In the spectrum of this compound (N-Methyl Desloratadine), the N-H stretch would be absent and replaced by characteristic C-H stretching and bending vibrations associated with the N-methyl group. Other key absorbances, such as those for aromatic C=C stretching, C-H stretching, and the C-Cl stretching of the chlorinated benzene (B151609) ring, would be expected to be present in both spectra, confirming the similarity of the core structure. simsonpharma.comresearchgate.net FT-IR is particularly useful as a preliminary identification tool and for confirming the presence or absence of specific functional groups that differentiate the impurity from the API. simsonpharma.com
UV-Visible Spectrophotometry in Impurity Quantification and Detection
UV-Visible spectrophotometry is a robust and widely used technique for the quantitative analysis of pharmaceuticals. Methods for the determination of Desloratadine often utilize its UV absorbance in the range of 242 nm to 282.5 nm. ijpbs.comasianpubs.orgjchps.combiosynth.com A validated UV spectrophotometric method can be developed for the quantification of this compound.
The first step in method development is to determine the wavelength of maximum absorbance (λmax) for the impurity. Given its structural similarity to Desloratadine, this compound would be expected to have a similar chromophore and thus a λmax in a comparable UV region. biosynth.com Once the λmax is established, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. This curve is then used to determine the concentration of the impurity in test samples. For instance, a method for Desloratadine showed linearity in the concentration range of 5-30 µg/mL at 242 nm. ijpbs.com A similar linear range would be established for Impurity 4 to ensure accurate quantification.
Method Validation Parameters for Impurity Assays (ICH Q2 Guidelines)
The validation of an analytical method is a regulatory requirement to ensure that the method is suitable for its intended purpose. The International Council for Harmonisation (ICH) Q2(R2) guideline provides a framework for validating analytical procedures. dergipark.org.trnp-mrd.org For an impurity assay like that for this compound, key validation parameters include specificity, selectivity, linearity, and range.
Specificity and Selectivity
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. dergipark.org.tr For a this compound assay, specificity is demonstrated by showing that the analytical signal for the impurity is not affected by the presence of Desloratadine, other known impurities (e.g., Impurity A, B, D), and formulation excipients.
In chromatographic methods like HPLC or LC-MS, specificity is proven by demonstrating baseline separation between the peak for Impurity 4 and all other potential components. This is often assessed by analyzing a spiked sample containing the API and all known impurities. The selectivity of the method ensures that an accurate and reliable measurement of the target impurity can be made.
Linearity and Range
Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be precise, accurate, and linear. dergipark.org.tr
For an impurity quantification method, the ICH Q2 guidelines recommend that the range should typically cover from the reporting level of the impurity to 120% of the specification limit. nih.gov The linearity of the method is evaluated by analyzing a series of dilutions of the impurity standard across the specified range. The results are typically evaluated by plotting the analytical response versus concentration and determining the correlation coefficient (r) of the regression line, which should ideally be close to 1.0. simsonpharma.com
Table 1: Example Linearity Data for a Related Desloratadine Impurity Assay
| Concentration Level (% of Specification) | Concentration (µg/mL) | Mean Response (Area Units) |
|---|---|---|
| LOQ | 0.07 | 5120 |
| 50% | 0.30 | 21540 |
| 80% | 0.48 | 34480 |
| 100% | 0.60 | 43100 |
| 120% | 0.72 | 51750 |
| 150% | 0.90 | 64600 |
This table presents hypothetical data based on typical validation results for a related impurity to illustrate the concept of linearity. Actual results for this compound would require specific experimental validation.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The limit of detection (LOD) and limit of quantitation (LOQ) are critical parameters in validating analytical methods, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For this compound, various analytical techniques have established these limits to ensure the accurate monitoring of this impurity in pharmaceutical formulations.
One study utilizing a sensitive LC-MS/MS method based on hydrophilic interaction liquid chromatography (HILIC) for the quantification of N-nitroso-desloratadine (a related impurity) set the LOD and LOQ at 0.5 ng/mL and 1.0 ng/mL, respectively. preprints.org This was determined despite achieving a signal-to-noise (S/N) ratio of 70 at 0.5 ng/mL, indicating sufficient analytical sensitivity. preprints.org Another approach using UV spectrophotometry determined the LOD and LOQ for Desloratadine to be 0.11 µg/mL and 0.338 µg/mL, respectively. ijpir.com
Further research employing a reversed-phase high-performance liquid chromatography (RP-HPLC) method established the LOD and LOQ for various impurities of Loratadine, a related compound. For impurity-B, impurity-C, impurity-D, and impurity-E, the LOD values were found to be 0.016, 0.028, 0.024, and 0.020 μg/mL, respectively. The corresponding LOQ values were 0.044, 0.088, 0.084, and 0.072 μg/mL. nih.gov These values were determined based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. nih.gov
A stability-indicating UPLC method was also developed and validated for Desloratadine and its impurities, adhering to ICH guidelines for determining LOD and LOQ. nih.gov Similarly, a salting-out thin-layer chromatography (TLC) technique reported LOD and LOQ values for Desloratadine as 23.52 µg/mL and 91.18 µg/mL in pure form, and 14.03 µg/mL and 42.09 µg/mL in spiked rabbit plasma, respectively. akjournals.com
The following table summarizes the LOD and LOQ values for Desloratadine and its impurities from various studies.
| Analytical Method | Analyte | LOD | LOQ | Source |
| LC-MS/MS (HILIC) | N-nitroso-desloratadine | 0.5 ng/mL | 1.0 ng/mL | preprints.org |
| UV Spectrophotometry | Desloratadine | 0.11 µg/mL | 0.338 µg/mL | ijpir.com |
| RP-HPLC | Loratadine Impurity-B | 0.016 µg/mL | 0.044 µg/mL | nih.gov |
| RP-HPLC | Loratadine Impurity-C | 0.028 µg/mL | 0.088 µg/mL | nih.gov |
| RP-HPLC | Loratadine Impurity-D | 0.024 µg/mL | 0.084 µg/mL | nih.gov |
| RP-HPLC | Loratadine Impurity-E | 0.020 µg/mL | 0.072 µg/mL | nih.gov |
| Salting-out TLC | Desloratadine (pure) | 23.52 µg/mL | 91.18 µg/mL | akjournals.com |
| Salting-out TLC | Desloratadine (spiked plasma) | 14.03 µg/mL | 42.09 µg/mL | akjournals.com |
Accuracy and Precision (Repeatability, Intermediate Precision)
Accuracy and precision are fundamental to the validation of analytical methods, ensuring that the measured values are close to the true value and that repeated measurements are consistent. For Desloratadine and its impurities, including impurity 4, various studies have demonstrated the accuracy and precision of their analytical methods through parameters like repeatability and intermediate precision.
A sensitive LC-MS/MS method for N-nitroso-desloratadine demonstrated excellent accuracy, with results for each calibration point meeting the acceptance criteria of ±20% at the lower limit of quantitation (LLOQ). preprints.org The precision of this method was verified by analyzing samples at three different concentrations (3, 20, and 40 ng/mL), with the relative standard deviation (RSD) for the peak area ratio and retention time being well within acceptable limits. preprints.org
In an RP-HPLC method developed for Desloratadine, the precision was confirmed by low %RSD values for repeatability (0.56%), intraday precision (0.50% to 1.03%), and interday precision (0.15% to 0.64%). rjptonline.orgresearchgate.net The accuracy of this method was demonstrated by a high percent recovery, ranging from 98.29% to 99.37%. rjptonline.orgresearchgate.net Another study using a stability-indicating RP-UPLC method also validated the precision and accuracy according to ICH guidelines. nih.govnih.gov
A salting-out TLC method showed good precision with RSD% values for Loratadine and Desloratadine at ≤ 1.88% and ≤ 1.33%, respectively, making it suitable for quality control applications. akjournals.com The accuracy of a densitometric HPTLC method was confirmed by a recovery of 99.1%. scispace.com
Intermediate precision, which assesses the variations within a laboratory (different days, analysts, equipment), has also been evaluated. For an HPLC method for Desloratadine syrup, intermediate precision was studied by different analysts using different devices, with the relative standard deviations found to be below 10.0%. dergipark.org.tr
The following table summarizes the accuracy and precision data from various analytical methods for Desloratadine and its impurities.
| Analytical Method | Parameter | Analyte | Result | Source |
| LC-MS/MS | Accuracy (at LLOQ) | N-nitroso-desloratadine | ±20% | preprints.org |
| RP-HPLC | Repeatability (%RSD) | Desloratadine | 0.56% | rjptonline.orgresearchgate.net |
| RP-HPLC | Intraday Precision (%RSD) | Desloratadine | 0.50% - 1.03% | rjptonline.orgresearchgate.net |
| RP-HPLC | Interday Precision (%RSD) | Desloratadine | 0.15% - 0.64% | rjptonline.orgresearchgate.net |
| RP-HPLC | Accuracy (% Recovery) | Desloratadine | 98.29% - 99.37% | rjptonline.orgresearchgate.net |
| Salting-out TLC | Precision (RSD%) | Desloratadine | ≤ 1.33% | akjournals.com |
| Densitometric HPTLC | Accuracy (% Recovery) | Desloratadine | 99.1% | scispace.com |
| HPLC | Intermediate Precision (%RSD) | Desloratadine | < 10.0% | dergipark.org.tr |
Robustness and Ruggedness
Robustness and ruggedness are key validation parameters that demonstrate the reliability of an analytical method under various conditions. Robustness refers to the capacity of a method to remain unaffected by small, deliberate variations in method parameters, while ruggedness is the degree of reproducibility of test results under a variety of normal test conditions, such as different laboratories, analysts, or instruments. nih.govvub.be
The robustness of an LC-MS/MS method for N-nitroso-desloratadine was confirmed to meet regulatory guidelines. preprints.org For an RP-HPLC method for Desloratadine, robustness was evaluated by intentionally varying the flow rate and detection wavelength. rjptonline.orgresearchgate.net The %RSD for these variations was found to be between 0.33% and 1.13% for flow rate changes and 0.73% and 1.02% for wavelength changes, confirming the method's robustness. rjptonline.orgresearchgate.net
In another HPLC method for Desloratadine syrup, robustness was tested by altering the HPLC column temperature (40°C ± 2°C) and the mobile phase ratio (100 ± 5.0 mL), as well as using columns from different lots. dergipark.org.tr The results showed that the relative standard deviations were below 10.0%, indicating the method's sturdiness. dergipark.org.tr
A salting-out TLC method also demonstrated robustness, with recovery percentages for Loratadine and Desloratadine ranging from 98.00% to 100.30% despite slight variations in operational parameters. akjournals.com Furthermore, a stability-indicating UPLC method for Desloratadine and its impurities was validated for robustness as per ICH guidelines. nih.gov
The following table presents data on the robustness of various analytical methods for Desloratadine.
| Analytical Method | Parameter Varied | Result (%RSD or % Recovery) | Source |
| RP-HPLC | Flow Rate | 0.33% - 1.13% | rjptonline.orgresearchgate.net |
| RP-HPLC | Wavelength | 0.73% - 1.02% | rjptonline.orgresearchgate.net |
| HPLC | Column Temperature (± 2°C) | < 10.0% | dergipark.org.tr |
| HPLC | Mobile Phase Ratio (± 5.0 mL) | < 10.0% | dergipark.org.tr |
| HPLC | Different Column Lots | < 10.0% | dergipark.org.tr |
| Salting-out TLC | Operational Parameters | 98.00% - 100.30% Recovery | akjournals.com |
Degradation Pathways and Stability Studies of Desloratadine Impurity 4
Forced Degradation Studies (Stress Testing) of Desloratadine (B1670295) Leading to Impurity Formation
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. These studies involve subjecting the drug to conditions more severe than those it would typically encounter during storage and use.
Acidic Hydrolysis-Induced Degradation Pathways
Studies on the acidic hydrolysis of Desloratadine have shown that the parent molecule is relatively stable under acidic conditions. However, the presence of acidic excipients in a formulation can contribute to the degradation of Desloratadine. The formation of N-formyldesloratadine, in particular, has been linked to the presence of acidic components in the formulation rather than direct hydrolysis of the Desloratadine molecule in an acidic solution.
Basic Hydrolysis-Induced Degradation Pathways
Similar to acidic conditions, Desloratadine demonstrates considerable stability under basic hydrolysis. While some degradation may be observed under strong basic conditions, the formation of N-formyldesloratadine is not a primary pathway in this scenario. The stability in basic conditions is attributed to the chemical structure of the Desloratadine molecule.
Photolytic Degradation Pathways (UV/Visible Light Exposure)
Photostability studies indicate that Desloratadine is generally stable when exposed to UV and visible light. Significant degradation of the parent drug and subsequent formation of impurities are not typically observed under photolytic stress. However, one study did note a decrease in Desloratadine content after prolonged exposure to UV light, suggesting that some degradation is possible.
Thermal Degradation Profiles
Thermal stress has been identified as a critical factor in the degradation of Desloratadine, often leading to the formation of impurities. The formation of N-formyldesloratadine is particularly noted in stability studies conducted at elevated temperatures, such as 40°C. This thermal degradation is often exacerbated by the presence of moisture and reactive excipients.
Humidity and Moisture-Induced Degradation
Humidity and the presence of moisture are key contributors to the degradation of Desloratadine and the formation of N-formyldesloratadine. The presence of water can facilitate the Maillard reaction between Desloratadine, a secondary amine, and reducing sugars like lactose (B1674315), which are common pharmaceutical excipients. This reaction is a well-established pathway for the formation of N-formyldesloratadine. Stability studies frequently utilize conditions of high relative humidity (e.g., 75% RH) to accelerate this degradation pathway.
Summary of Impurity Formation under Stress Conditions
| Stress Condition | Primary Degradation Products of Desloratadine | Formation of N-formyldesloratadine |
| Acidic Hydrolysis | Generally stable; degradation influenced by acidic excipients. | Primarily formed in the presence of acidic excipients. |
| Basic Hydrolysis | Generally stable. | Not a primary degradation pathway. |
| Oxidation | Deschlorodesloratadine, Dehydrodesloratadine. | Not a direct major product. |
| Photolysis | Generally stable. | Not a significant degradation pathway. |
| Thermal Stress | Various degradation products. | Significant formation, especially in the presence of moisture and reactive excipients. |
| Humidity/Moisture | Various degradation products. | Significant formation, often via the Maillard reaction with excipients like lactose. |
Investigation of Drug-Excipient Interactions Leading to Impurity Formation
The formation of impurities in a drug product is often a result of complex interactions between the active pharmaceutical ingredient (API) and the excipients used in the formulation. For Desloratadine, a secondary amine, interactions with reactive impurities present in common excipients are a primary cause for the generation of degradation products, including N-Methyl Desloratadine (Impurity 4).
Reaction Mechanisms Involving Functional Groups of Desloratadine and Excipients
The key functional group in the Desloratadine molecule susceptible to degradation reactions is the secondary amine within the piperidine (B6355638) ring. This amine group can react with aldehyde impurities, which are frequently found in trace amounts in many pharmaceutical excipients. nih.govdrhothas.com
One of the most significant reactive impurities is formaldehyde (B43269), which can be generated from the degradation of common excipients such as lactose, mannitol, microcrystalline cellulose, and polyethylene (B3416737) glycols (PEGs). semanticscholar.orgnih.gov The reaction between the secondary amine of Desloratadine and formaldehyde is a plausible pathway for the formation of N-Methyl Desloratadine. This type of reaction, known as N-methylation, can proceed through various mechanisms. A common pathway involves the formation of an iminium ion intermediate, which is subsequently reduced to form the N-methyl derivative. acs.org This is analogous to reactions like the Eschweiler-Clarke reaction, where formaldehyde acts as the methylating agent.
Impact of Formulation Components on Impurity Generation (e.g., pH, specific excipient types)
The stability of Desloratadine and the rate of impurity formation are significantly influenced by the formulation's microenvironment, particularly the pH and the specific types of excipients used.
Impact of pH: The pH of the formulation can catalyze degradation reactions. While specific studies detailing the optimal pH for preventing N-Methyl Desloratadine formation are not extensively published, the general stability of Desloratadine is known to be pH-dependent. dergipark.org.tr For instance, acidic conditions can facilitate the formation of an iminium ion from the reaction of an amine with an aldehyde, a key step in the N-methylation pathway. Conversely, studies on general Desloratadine degradation have shown that both acidic and alkaline conditions can lead to the formation of various impurities. dergipark.org.trnih.gov For example, one study on a Desloratadine syrup formulation found that an acidic pH of 3.8 led to the degradation of the product into unknown impurities, while a high pH value increased the formation of another impurity (Impurity C, N-formyl loratadine). dergipark.org.tr
Specific Excipient Types: The choice of excipients is critical in controlling the formation of Impurity 4. Excipients known to be sources of formaldehyde are particularly problematic. These include:
Polyethylene glycols (PEGs) and Polysorbates: These can undergo auto-oxidation to generate formaldehyde. drhothas.com
Lactose and other reducing sugars: These are known to cause degradation of amine drugs, not only through the Maillard reaction but also by acting as a source for other reactive impurities like aldehydes. nih.gov
Starch: Certain starches may contain impurities that can react with Desloratadine. drhothas.com
Formulation studies have shown that avoiding excipients with known reactivity, such as acidic excipients and certain sugars like lactose, is a key strategy to enhance the stability of Desloratadine compositions. dergipark.org.trgoogle.com
Proposed Mechanisms for Desloratadine Impurity 4 Formation
Based on established chemical principles of drug-excipient interactions, a likely mechanism for the formation of N-Methyl Desloratadine (Impurity 4) involves the reaction of Desloratadine with trace amounts of formaldehyde.
The proposed mechanism can be described in two main steps:
Formation of an Iminium Ion: The secondary amine on the piperidine ring of Desloratadine acts as a nucleophile, attacking the electrophilic carbonyl carbon of a formaldehyde molecule. This is followed by dehydration to form a reactive intermediate known as an iminium ion.
Reduction of the Iminium Ion: The iminium ion is then reduced to form the tertiary N-methyl amine. The reducing agent for this step could be another molecule of formaldehyde or, more commonly, formic acid, which is often present as an impurity alongside formaldehyde. nih.gov This step completes the methylation of the nitrogen atom.
This pathway highlights the critical role of controlling reactive impurities within the excipients to prevent the degradation of Desloratadine into N-Methyl Desloratadine.
Long-Term and Accelerated Stability Testing Methodologies for Desloratadine Formulations
To ensure the safety, efficacy, and quality of Desloratadine formulations throughout their shelf life, rigorous stability testing is conducted according to internationally recognized guidelines, primarily those established by the International Council for Harmonisation (ICH). ich.orgnih.gov These studies are designed to evaluate how the quality of the drug product varies with time under the influence of environmental factors such as temperature and humidity.
Long-Term Stability Testing: This testing is performed to establish the product's shelf life under its recommended storage conditions. According to ICH Q1A(R2) guidelines, typical long-term storage conditions are 25°C ± 2°C with 60% ± 5% relative humidity (RH) or, depending on the climatic zone, 30°C ± 2°C with 65% ± 5% RH. ich.orgnih.govpurple-diamond.com For a product with a proposed shelf life of at least 12 months, testing frequency is typically every three months for the first year, every six months for the second year, and annually thereafter. ich.orgich.org
Accelerated Stability Testing: These studies are designed to increase the rate of chemical degradation and physical change of a drug product by using exaggerated storage conditions. The data from these studies, in conjunction with long-term studies, are used to predict the shelf life and to evaluate the effect of short-term excursions from the label storage conditions, such as during shipping. ich.org The standard accelerated condition is 40°C ± 2°C with 75% ± 5% RH, typically conducted for a minimum of six months. nih.govpurple-diamond.com
During these stability studies, a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), is used. researchgate.netnih.gov Such methods are crucial as they must be able to separate and accurately quantify the intact Desloratadine from its potential impurities and degradation products, including N-Methyl Desloratadine, ensuring that any increase in impurities over time is detected. researchgate.netnih.gov
The table below summarizes the typical ICH conditions for stability testing.
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months |
Regulatory Landscape and Quality Control of Desloratadine Impurities
International Conference on Harmonisation (ICH) Guidelines (ICH Q3A, Q3C, Q6A)
Thresholds for Reporting, Identification, and Qualification of Impurities
ICH Q3A establishes specific thresholds that trigger requirements for reporting, identifying, and toxicologically qualifying (qualifying) an impurity. jpionline.org These thresholds are not arbitrary; they are linked to the maximum daily dose (MDD) of the drug. The principle is that higher exposure to a drug warrants stricter control over its impurities.
The three key thresholds are:
Reporting Threshold: A limit above which an impurity must be reported in a registration application. The results should be presented numerically (e.g., 0.06%) rather than with general terms like "complies." ich.org
Identification Threshold: A limit above which an impurity's structure must be characterized. europa.eu Any impurity present at a level greater than this threshold in any batch made by the proposed commercial process should be identified. ich.org
Qualification Threshold: A limit above which an impurity's biological safety must be established. ich.org
The following interactive table outlines the standard ICH Q3A thresholds for impurities in new drug substances.
| Threshold Type | Threshold Value |
|---|---|
| Reporting | 0.03% |
| Identification | 0.05% |
| Qualification | 0.05% |
Data sourced from ICH Harmonised Tripartite Guideline Q3A(R2). ich.org
For an impurity like Desloratadine (B1670295) impurity 4, its level in the final API would be compared against these thresholds to determine the necessary regulatory actions.
Specificity of Related Substances Tests (e.g., Pharmacopoeial Standards)
To enforce the limits set in specifications, highly specific analytical methods are required. These "related substances" tests must be able to accurately detect and quantify impurities like Desloratadine impurity 4, separating them from the main API and other potential impurities. registech.com
Pharmacopoeias provide official methods for such tests. For instance, the European Pharmacopoeia (8.0) describes a liquid chromatography method for assessing related substances in Desloratadine. scribd.combch.ro The method specifies parameters to ensure system suitability and sets a reporting threshold of 0.05% for impurities. scribd.com Such methods are designed to be specific enough to resolve known impurities, such as Desloratadine Impurity A and Impurity B, from the Desloratadine peak. scribd.com The development of stability-indicating methods, often using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), is a crucial part of impurity control. aquigenbio.combch.ro
Role of Impurity Reference Standards in Pharmaceutical Quality Assurance
Impurity reference standards are fundamental to the entire quality control process. pharmaffiliates.com They are highly purified compounds used as benchmarks for the identification and quantification of impurities. pharmacy.bizknorspharma.com
The primary functions of reference standards for an impurity like this compound include:
Identification: By comparing the analytical profile (e.g., retention time in an HPLC chromatogram) of an unknown peak in a sample to that of a known reference standard, its identity can be confirmed.
Quantification: Reference standards of known concentration are used to create standard curves, which allow for the accurate measurement of the amount of the impurity in a drug substance. pharmiweb.com
Method Validation: They are essential for validating analytical methods by establishing key parameters like accuracy, precision, and linearity. labinsights.nl
Working with reliable suppliers who can provide well-characterized reference standards is crucial for pharmaceutical companies to meet stringent quality control and regulatory requirements. pharmaffiliates.comknorspharma.com
Establishment of Control Strategies for Impurity Management
Controlling impurities is not merely a matter of final product testing. It requires a comprehensive control strategy that spans the entire manufacturing process. veeprho.com This strategy is built on a deep understanding of how and where impurities, including potential ones like this compound, are formed and how they can be purged or controlled. registech.comveeprho.com
Key elements of a robust impurity control strategy include:
Control of Raw Materials: Utilizing high-purity starting materials and controlling the quality of reagents and solvents to prevent the introduction of new impurities. aquigenbio.com
In-Process Controls: Monitoring and controlling reaction conditions (e.g., temperature, pressure, reaction time) to minimize the formation of by-products. veeprho.com
Purification Procedures: Designing effective purification steps to remove impurities from intermediates and the final API.
Stability Studies: Performing forced degradation and long-term stability studies to identify potential degradation products that could form during the product's shelf life. aquigenbio.compharmaffiliates.com
By implementing such strategies, manufacturers can ensure that the impurity profile of each batch is consistent and remains within the approved specifications. freyrsolutions.com
Analytical Method Validation for Regulatory Submission
Before any analytical method can be used for routine quality control or to generate data for a regulatory submission, it must be validated. The ICH Q2(R1) and the newer Q2(R2) guidelines provide a detailed framework for this process. europa.euich.orgcorn12.dk
Validation demonstrates that an analytical procedure is suitable for its intended purpose. slideshare.net For an impurity quantification method, this involves assessing several performance characteristics: ich.orgcorn12.dk
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including other impurities and the API itself. ich.org
Accuracy: The closeness of the test results to the true value. corn12.dk
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. corn12.dk
Quantitation Limit (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. corn12.dk
Range: The interval between the upper and lower concentrations of an analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org
Documented evidence of this validation is a mandatory part of any registration application submitted to regulatory authorities like the FDA and EMA. europa.eufda.gov This ensures that the methods used to control impurities like this compound are reliable, accurate, and fit for purpose. gmpinsiders.com
Advanced Research Directions and Emerging Methodologies in Desloratadine Impurity Analysis
Chemoinformatic Approaches for Predicting Impurity Formation
Chemoinformatic tools are increasingly being utilized to proactively predict the formation of impurities during the synthesis and storage of drug substances like Desloratadine (B1670295). By leveraging computational models and extensive databases of chemical reactions, these approaches can identify potential degradation pathways and reactive species that could lead to the generation of impurities.
| Chemoinformatic Tool | Application in Impurity Analysis | Potential Benefit for Desloratadine |
| Reaction Predictors | Predicts potential byproducts and degradation products based on reactants and reaction conditions. researchgate.net | Early identification of potential formation pathways for Desloratadine impurity 4. |
| Forced Degradation Databases | Provides information on known degradation pathways of similar molecules. | Helps in designing targeted stress studies to investigate the stability of Desloratadine. |
| Quantitative Structure-Activity Relationship (QSAR) Models | Predicts the toxicological properties of potential impurities. | Early assessment of the potential risk associated with this compound. |
High-Resolution Mass Spectrometry (HRMS) in Unknown Impurity Characterization
When unknown impurities like this compound are detected, High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool for their characterization. pharmtech.comsynthinkchemicals.com Unlike conventional mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million, which is crucial for determining the elemental composition of an unknown compound. synthinkchemicals.com
Coupled with liquid chromatography (LC-HRMS), this technique allows for the separation of the impurity from the main drug substance and other components, followed by its precise mass determination. thermofisher.comnih.gov Further structural information can be obtained using tandem mass spectrometry (MS/MS or MSn), where the impurity ion is fragmented and the resulting fragment ions are analyzed. synthinkchemicals.com This fragmentation pattern provides a molecular fingerprint that, when pieced together, can lead to the confident elucidation of the impurity's structure. The high sensitivity and selectivity of LC-HRMS are particularly advantageous for detecting and identifying co-eluting impurities at very low levels. nih.gov
| HRMS Technique | Information Provided | Application for this compound |
| LC-HRMS | Accurate mass and retention time. thermofisher.comnih.gov | Determination of the elemental composition and separation from Desloratadine. |
| MS/MS (Tandem MS) | Fragmentation pattern. synthinkchemicals.com | Elucidation of the chemical structure of the impurity. |
| Ion Mobility-MS | Information on the three-dimensional shape of the ion. | Differentiation of isomeric impurities that have the same mass and fragmentation pattern. |
On-Line Coupled Analytical Systems for Real-Time Monitoring of Impurities
The paradigm in pharmaceutical manufacturing is shifting from end-product testing to real-time process monitoring, a concept championed by the Process Analytical Technology (PAT) initiative. hamiltoncompany.comeuropeanpharmaceuticalreview.com On-line coupled analytical systems are at the heart of this shift, enabling the continuous monitoring of critical quality attributes, including impurity levels, throughout the manufacturing process. nih.govpharmasource.global
For Desloratadine production, techniques like near-infrared (NIR) spectroscopy, Raman spectroscopy, and on-line high-performance liquid chromatography (HPLC) can be integrated directly into the production line. pharmasource.global These tools provide real-time data on the formation of impurities like this compound. advion.com This continuous stream of information allows for immediate adjustments to process parameters to prevent the formation of impurities or to ensure they remain within acceptable limits, leading to enhanced process understanding and control. europeanpharmaceuticalreview.com A fully automated analytical method, such as online solid-phase extraction coupled to liquid chromatography-tandem mass spectrometry (online SPE-LC-MS/MS), offers high sensitivity and throughput for monitoring impurities in various samples. nih.gov
Use of Computational Chemistry in Elucidating Impurity Structures and Reaction Pathways
Computational chemistry provides powerful tools to complement experimental data in the structural elucidation of impurities and the understanding of their formation mechanisms. nih.gov Once a potential structure for this compound is proposed based on HRMS data, quantum mechanical calculations can be used to predict its spectroscopic properties, such as its NMR and IR spectra. These predicted spectra can then be compared with experimental data to confirm or refute the proposed structure.
Furthermore, computational methods can be employed to model the reaction pathways that could lead to the formation of this compound. By calculating the energies of various potential transition states and intermediates, chemists can identify the most likely formation mechanisms. This knowledge is invaluable for optimizing reaction conditions to minimize the generation of the impurity. Recent developments have seen the use of AI and transfer learning to enhance the automated elucidation of impurity structures from tandem mass spectra, significantly improving accuracy. researchgate.netrsc.org
Application of Quality by Design (QbD) Principles to Impurity Control and Method Development
The Quality by Design (QbD) framework is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. rjptonline.orgresearchgate.net When applied to impurity control for Desloratadine, the QbD approach involves identifying the critical quality attributes (CQAs) of the drug product that could be affected by impurities. nih.govpharmaexcipients.com
Through a risk assessment process, the critical material attributes (CMAs) and critical process parameters (CPPs) that could influence the formation of this compound are identified. nih.gov Design of Experiments (DoE) is then used to systematically study the relationships between these parameters and the impurity levels, leading to the definition of a "design space" – a multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality. researchgate.netresearchgate.net Operating within this design space ensures that the manufacturing process consistently produces Desloratadine with controlled levels of impurity 4. The Analytical Quality by Design (AQbD) approach further extends these principles to the development of robust analytical methods for impurity monitoring. nih.gov
| QbD Element | Description | Application to this compound |
| Quality Target Product Profile (QTPP) | A prospective summary of the quality characteristics of a drug product that ideally will be achieved to ensure the desired quality, taking into account safety and efficacy. rjptonline.org | Defines the acceptable limit for this compound in the final product. |
| Critical Quality Attribute (CQA) | A physical, chemical, biological or microbiological attribute or characteristic that should be within an appropriate limit, range, or distribution to ensure the desired product quality. nih.gov | Purity of Desloratadine, with a specific focus on the level of impurity 4. |
| Critical Process Parameter (CPP) | A process parameter whose variability has an impact on a critical quality attribute and therefore should be monitored or controlled to ensure the process produces the desired quality. nih.gov | Temperature, pH, and reaction time during the synthesis of Desloratadine. |
| Design Space | The multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. researchgate.net | The established operating ranges for CPPs that minimize the formation of this compound. |
Conclusion and Future Outlook in Desloratadine Impurity Research
Summary of Key Findings in Desloratadine (B1670295) Impurity Research
Research into the impurity profile of Desloratadine has yielded significant insights into the formation, identification, and quantification of various related compounds. Desloratadine is known to be susceptible to degradation under certain conditions, leading to the formation of impurities such as N-formyl desloratadine, dehydrodesloratadine, and deschlorodesloratadine. dergipark.org.tr The presence of excipients, such as lactose (B1674315), can also contribute to the degradation of Desloratadine. dergipark.org.trgoogle.com
Key findings from various studies include:
Development of Stability-Indicating Methods: A crucial aspect of impurity research is the development of analytical methods that can separate and quantify impurities from the active pharmaceutical ingredient (API) and from each other. A novel stability-indicating gradient reverse phase ultra-performance liquid chromatographic (RP-UPLC) method has been developed to determine the purity of Desloratadine in the presence of its impurities and forced degradation products. nih.gov This method, with a run time of just 8 minutes, effectively separates Desloratadine and its five known impurities. nih.gov
Identification of Major Impurities: Several key impurities have been identified and are monitored during the manufacturing process and throughout the shelf-life of Desloratadine products. These include Desloratadine Impurity A (11-Fluoro Dihydrodesloratadine), Desloratadine Impurity B (also known as Iso Desloratadine or Desloratadine Related Compound B), and Desloratadine Impurity C (Loratadine). pharmaffiliates.comveeprho.com
Forced Degradation Studies: Stress testing of Desloratadine under conditions of oxidation, acid, base, hydrolysis, heat, and light has revealed its degradation pathways. The drug is particularly susceptible to degradation under oxidative and thermal stress. nih.gov
Nitrosamine (B1359907) Impurities: A significant recent focus in pharmaceutical impurity analysis has been on N-nitroso compounds, which are potential genotoxic impurities. Research has led to the development of highly sensitive LC-MS/MS methods for the detection and quantification of N-nitroso-desloratadine. preprints.org
| Impurity Name | Common Synonyms | Significance |
| Desloratadine Impurity A | 11-Fluoro Dihydrodesloratadine | A known related substance monitored in quality control. pharmaffiliates.com |
| Desloratadine Impurity B | Iso Desloratadine, Desloratadine Related Compound B | A positional isomer of Desloratadine. veeprho.com |
| Desloratadine Impurity C | Loratadine (B1675096) | The parent drug from which Desloratadine is an active metabolite. pharmaffiliates.com |
| N-formyl desloratadine | - | A degradation product often formed in the presence of certain excipients. dergipark.org.tr |
| N-Nitroso-Desloratadine | NO-Desloratadine | A potential genotoxic impurity requiring stringent control. preprints.org |
Remaining Challenges in Comprehensive Impurity Profiling
Despite the advances in analytical techniques, several challenges persist in the comprehensive profiling of Desloratadine impurities. These challenges are critical to address for ensuring the highest quality and safety of the final drug product.
Identification of Unknown Impurities: The detection of unknown peaks in chromatograms remains a significant hurdle. These impurities lack characterized structures and toxicological data, posing a potential risk. eurofins.com The process of isolating and elucidating the structure of these unknown impurities can be complex and time-consuming.
Low-Level Detection and Quantification: Many impurities, particularly potential genotoxic ones like N-nitrosamines, are present at very low levels (trace amounts). Developing analytical methods with sufficient sensitivity and accuracy to detect and quantify these impurities at or below their threshold of toxicological concern is a major challenge. synthinkchemicals.com
Co-elution and Matrix Effects: The separation of structurally similar impurities from the API and from each other can be difficult. Co-elution, where two or more compounds elute from the chromatography column at the same time, can mask the presence of an impurity. synthinkchemicals.com Additionally, the formulation matrix (excipients in the drug product) can interfere with the analytical signal, leading to inaccurate quantification. synthinkchemicals.com
Lack of Reference Standards: The synthesis and certification of pure reference standards for all potential impurities are often not feasible. This lack of standards hampers the accurate quantification and toxicological assessment of these impurities. synthinkchemicals.com For a specific, less common impurity like "Desloratadine impurity 4," obtaining a reference standard may be a primary obstacle.
Future Research Avenues for Desloratadine and Related Compound Impurities
To address the existing challenges and further enhance the safety profile of Desloratadine, future research is likely to focus on several key areas:
Advanced Analytical Techniques: The application of more sophisticated analytical technologies will be crucial. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) is a powerful tool for the identification and structural elucidation of unknown impurities without the need for a reference standard. eurofins.com The use of two-dimensional liquid chromatography (2D-LC) can also improve the resolution of complex mixtures and overcome co-elution problems. researchgate.net
In-Silico Prediction of Impurities: Computational tools can be employed to predict potential degradation pathways and the formation of impurities under various stress conditions. This can help in proactively identifying potential impurities, including novel ones, and developing targeted analytical methods for their detection.
Development of Novel Formulation Strategies: Research into more stable formulations of Desloratadine can help to minimize the formation of degradation impurities. This includes the selection of compatible excipients and the optimization of manufacturing processes to avoid conditions that promote degradation. dergipark.org.tr
Toxicological Assessment of Impurities: As new impurities are identified, rigorous toxicological evaluation will be necessary to understand their potential impact on patient safety. This includes in-vitro and in-vivo studies to determine their genotoxic and cytotoxic potential.
Q & A
Basic Research Questions
Q. What are the common analytical techniques for identifying and quantifying Desloratadine Impurity 4 in pharmaceutical formulations?
- Methodological Answer : Reverse-phase HPLC and UPLC are widely used due to their high resolution and sensitivity. For example, stability-indicating HPLC methods with UV detection (e.g., λ = 254 nm) can separate this compound from the parent drug and other degradation products . GC-MS is recommended for structural confirmation, as it provides fragmentation patterns to distinguish impurities from matrix components . Validate methods using parameters such as specificity, linearity (R² > 0.995), and precision (%RSD < 2.0) per ICH guidelines .
Q. How is this compound structurally characterized, and what are its key physicochemical properties?
- Methodological Answer : Impurity 4 (CAS 1346600-30-3) has the molecular formula C₂₀H₂₁ClN₂ and a molecular weight of 324.85 g/mol. Structural elucidation involves LC-MS/MS for preliminary identification and nuclear magnetic resonance (NMR) for detailed analysis of functional groups. Key properties include a predicted density of 1.139 g/cm³ and susceptibility to photodegradation under UV light .
Q. What experimental conditions accelerate the formation of this compound during stability studies?
- Methodological Answer : Stress testing under UV light (254 nm) for 30 hours induces significant degradation, reducing desloratadine content by >95% and generating Impurity 4 as a major byproduct. In contrast, thermal stress (40°C for 30 hours) does not significantly alter desloratadine content, suggesting photolytic pathways dominate impurity formation .
Advanced Research Questions
Q. How can researchers resolve co-elution of this compound with other degradation products in chromatographic analyses?
- Methodological Answer : Use orthogonal methods:
- HPLC-DAD : Optimize gradient elution with a C18 column (e.g., 5 µm, 250 × 4.6 mm) and mobile phase (acetonitrile:phosphate buffer, pH 3.0) to improve peak separation .
- HPTLC-densitometry : Employ silica gel plates with a chloroform-methanol-ammonia (8:2:0.1 v/v) system for complementary resolution .
- Cross-validation : Compare results with GC-MS to confirm impurity identity and quantify trace levels (<0.1%) .
Q. What strategies mitigate discrepancies in impurity quantification between HPTLC and GC-MS data?
- Methodological Answer : Discrepancies often arise from matrix effects or detector sensitivity limitations. To address this:
- Standard addition : Spike samples with known impurity concentrations to assess recovery rates (target: 98–102%) .
- Metrological calibration : Use certified reference materials (CRMs) to calibrate instruments and reduce inter-laboratory variability .
- Statistical analysis : Apply ANOVA to evaluate method precision and Grubbs’ test to identify outliers in replicate analyses (n ≥ 6) .
Q. How can degradation pathways of this compound be mapped under oxidative stress?
- Methodological Answer : Conduct kinetic studies using hydrogen peroxide (0.1–3% v/v) at 40–60°C. Monitor degradation via LC-MS to identify transient intermediates (e.g., hydroxylated derivatives). Computational tools like density functional theory (DFT) can predict reaction mechanisms, while QSAR models correlate impurity stability with molecular descriptors (e.g., logP, polar surface area) .
Q. What advanced techniques validate the impurity profile of this compound in accelerated aging studies?
- Methodological Answer : Combine real-time and accelerated aging (e.g., 40°C/75% RH for 6 months) with mass balance calculations to predict impurity levels at 24 months. Use NMR to confirm degradation products and ICP-MS to rule out metal-catalyzed oxidation. Include uncertainty budgets for impurity quantification (e.g., ±0.05% w/w) to meet ATP requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
